N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

Medicinal chemistry ADMET profiling Target engagement

N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic aromatic amide belonging to the pyrazole-nicotinamide class. It is formally defined in the ChEBI ontology (CHEBI:114976) and cross-referenced as LINCS compound LSM-26438.

Molecular Formula C16H14N4O
Molecular Weight 278.315
CAS No. 321533-65-7
Cat. No. B2492118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide
CAS321533-65-7
Molecular FormulaC16H14N4O
Molecular Weight278.315
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C16H14N4O/c1-12-3-6-14(7-4-12)19-16(21)13-5-8-15(17-11-13)20-10-2-9-18-20/h2-11H,1H3,(H,19,21)
InChIKeyIEVSRXSQYJJTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide (CAS 321533-65-7): Compound Identity and Procurement Starting Point


N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic aromatic amide belonging to the pyrazole-nicotinamide class [1]. It is formally defined in the ChEBI ontology (CHEBI:114976) and cross-referenced as LINCS compound LSM-26438 [2]. The compound possesses a molecular formula of C16H14N4O, a molecular weight of 278.31 g·mol⁻¹, and a computed XLogP3 of 2.4 with one hydrogen bond donor and three hydrogen bond acceptors . It is commercially supplied by multiple vendors with purity specifications that merit verification before experimental use.

Why N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide Cannot Be Casually Substituted with In-Class Analogs


Although several pyrazole-nicotinamide analogs share the same core scaffold, small variations in the N-aryl substituent substantially alter physicochemical properties and, by class-level inference, biological target engagement. The 4-methylphenyl substituent on the target compound confers a distinct lipophilic signature (XLogP3 2.4) compared with the 4-methoxyphenyl analog (XLogP3 ~1.8) or the N,N-dimethyl amide variant (XLogP3 ~1.0) [1]. Furthermore, the single amide hydrogen-bond donor of the target compound distinguishes it from tertiary amide analogs that lack H-bond donation capacity, a feature that can critically influence target binding and pharmacokinetics [2]. These non-interchangeable properties mean that procurement decisions based on scaffold similarity alone risk introducing uncontrolled variables into experimental systems.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide


Hydrogen-Bond Donor Capacity Distinguishes the Target Compound from N,N-Dimethyl Amide Analogs

The target compound possesses one hydrogen bond donor (the amide N-H), whereas the closest tertiary amide analog, N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide (CAS 321533-80-6), has zero HBD. This difference is critical for protein-ligand interactions and membrane permeability [1].

Medicinal chemistry ADMET profiling Target engagement

Lipophilicity (XLogP3) Differentiates the 4-Methylphenyl Derivative from the 4-Methoxyphenyl Analog

The target compound displays a computed XLogP3 of 2.4, reflecting the lipophilic 4-methylphenyl substituent. In contrast, the 4-methoxyphenyl analog N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide is expected to have a lower XLogP3 (~1.8), based on the electron-withdrawing methoxy group reducing overall lipophilicity [1]. This ~0.6 log unit difference corresponds to an approximately 4-fold difference in partition coefficient.

Physicochemical profiling Lead optimization Solubility

Purity Specification Variability Among Vendors: AKSci (95%) vs ChemicalBook (90%)

Commercial suppliers report different minimum purity specifications for the same CAS number. AKSci lists a minimum purity of 95% , while ChemicalBook lists 90% . This 5-percentage-point difference can introduce significant variability in dose-response experiments and must be factored into procurement decisions.

Procurement quality control Assay reproducibility Vendor comparison

LINCS Compound Library Membership Enables Direct Phenotypic Screening Comparison Across Annotated Cell Types

The target compound is registered as LSM-26438 in the LINCS (Library of Integrated Network-Based Cellular Signatures) compound collection [1]. This membership means that systematic gene-expression and phenotypic profiling data may be retrievable and comparable across multiple cell lines, a feature not shared by structurally similar but non-LINCS compounds such as N-(2-fluoro-4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide.

Chemical biology Phenotypic screening LINCS database

Application Scenarios for N-(4-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide Based on Quantitative Differentiation Evidence


Phenotypic Screening and LINCS Signature Analysis

Researchers conducting image-based or gene-expression phenotypic screens can leverage the compound's LINCS library annotation (LSM-26438) to retrieve pre-existing cellular response signatures across LINCS consortium cell lines [1]. This substantially accelerates hit characterization compared to unannotated analogs, which would require full de novo profiling.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies with Controlled HBD

In SAR campaigns where hydrogen-bond donor count is a critical design parameter, the target compound (1 HBD) serves as a defined comparator against tertiary amide analogs (0 HBD) such as N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide [2]. This controlled HBD difference allows quantitative assessment of the contribution of amide N-H to target binding and permeability.

Lipophilicity-Driven Property Optimization

The compound's XLogP3 of 2.4, conferred by the 4-methylphenyl group, makes it suitable as a reference point in lipophilicity optimization series where stepwise changes from methyl (target) to methoxy (analog) to fluoro-methyl (analog) are used to map the lipophilicity-activity relationship [3]. Procurement of the exact methyl derivative ensures accurate baseline establishment.

High-Purity Positive Control for Biochemical Assays

When assay sensitivity demands minimal interference from impurities, sourcing the compound from AKSci (min. 95% purity) rather than lower-purity suppliers (90%) reduces the risk of false-positive or false-negative results due to contaminating bioactive species . This is particularly relevant for enzyme inhibition and receptor binding assays at low compound concentrations.

Quote Request

Request a Quote for N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.